molecular formula C18H21NO4 B2401961 tert-Butyl 2',3-dioxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 1823835-30-8

tert-Butyl 2',3-dioxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No.: B2401961
CAS No.: 1823835-30-8
M. Wt: 315.369
InChI Key: KHQVVXGQJSGBCZ-UHFFFAOYSA-N
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Description

Tert-Butyl 2',3-dioxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 1823835-30-8) is a high-purity spirocyclic compound of interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C18H21NO4 and a molecular weight of 315.37 g/mol, features a unique spiro[indene-1,4'-piperidine] core structure . The presence of both the tert-butoxycarbonyl (Boc) protecting group and two carbonyl groups makes it a valuable synthetic intermediate or building block for the development of more complex molecules . Its spirocyclic architecture is particularly relevant for exploring three-dimensional chemical space in the design of pharmacologically active agents. Researchers can utilize this compound in the synthesis of specialized compound libraries or as a precursor for targeted molecular scaffolds. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or animal consumption.

Properties

IUPAC Name

tert-butyl 2',3-dioxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-17(2,3)23-16(22)19-9-8-18(11-15(19)21)10-14(20)12-6-4-5-7-13(12)18/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQVVXGQJSGBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC(=O)C3=CC=CC=C32)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2',3-dioxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate typically involves a multi-step process. One common method includes the cyclization of an indene derivative with a piperidine derivative under controlled conditions. The reaction often requires the use of a strong base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran. The reaction mixture is usually heated to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2',3-dioxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate has garnered attention for its potential as a drug candidate due to its unique spirocyclic structure. The compound's structural features allow for interactions with biological targets, making it a candidate for therapeutic development.

Case Study: Drug Development

Research has indicated that derivatives of this compound can exhibit varying biological activities based on structural modifications. For instance, modifications to the piperidine ring or the introduction of functional groups can enhance pharmacological properties such as potency and selectivity against specific targets.

Biochemical Applications

In biochemistry, this compound serves as a negative control in biochemical assays. Its unique structural characteristics allow researchers to assess the specificity and efficacy of other compounds being tested against biological targets.

Example Application

In a study examining enzyme inhibition, this compound was utilized to establish baseline activity levels, ensuring that observed effects were due to experimental compounds rather than nonspecific interactions.

Organic Synthesis

The compound is also valuable in organic synthesis as a building block for creating more complex molecules. Its ability to undergo various chemical transformations makes it suitable for synthesizing novel compounds with potential applications in pharmaceuticals and materials science.

Synthesis Pathways

Several synthetic methodologies have been developed for producing this compound:

  • Condensation Reactions : Utilizing coupling agents and solvents like dichloromethane or tetrahydrofuran under controlled conditions.
  • Functional Group Modifications : Introducing different substituents to explore structure-activity relationships.

Analytical Chemistry

In analytical chemistry, the compound is used for chemical structure analysis due to its distinct spectral characteristics. Techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to elucidate the compound's structure and confirm its identity in complex mixtures.

Summary Table of Applications

FieldApplicationDescription
Medicinal ChemistryDrug DevelopmentPotential drug candidates based on structural modifications
BiochemistryNegative Control in AssaysEstablishing baseline activity levels in biochemical tests
Organic SynthesisBuilding Block for Complex MoleculesVersatile reactions allowing novel compound synthesis
Analytical ChemistryStructure AnalysisUtilization of NMR and mass spectrometry for identification

Mechanism of Action

The mechanism of action of tert-Butyl 2',3-dioxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic compounds sharing the indene-piperidine scaffold but differing in substituents, oxidation states, or ring systems are compared below. Key distinctions in structure, physicochemical properties, and applications are highlighted.

Oxo-Substituted Analogues

tert-Butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS: 159634-59-0) Structure: Single ketone at position 3 (vs. two ketones in the target compound). Molecular Formula: C₁₈H₂₃NO₃. Molecular Weight: 301.39 g/mol. Data: Purity ≥95% (HPLC), priced at ¥980/g .

tert-Butyl 2-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS: 241819-85-2)

  • Structure : Single ketone at position 2'.
  • Similarity Score : 0.81 to the target compound .
  • Applications : Used in high-throughput synthetic pipelines due to its spirocyclic rigidity .

Halogenated Derivatives

tert-Butyl 6-chloro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS: 855849-90-0) Structure: Chlorine at position 6 and a ketone at position 3. Molecular Formula: C₁₈H₂₂ClNO₃. Molecular Weight: 335.83 g/mol. Data: MDL number MFCD08460791; structural analog for antimicrobial agents . Impact: Chlorine increases lipophilicity and may enhance membrane permeability .

Amino-Substituted Derivatives

tert-Butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS: 185527-11-1) Structure: Amino group at position 3. Molecular Formula: C₁₈H₂₆N₂O₂. Molecular Weight: 302.41 g/mol. Applications: Amino group enables peptide coupling or hydrogen bonding in receptor-targeted molecules .

tert-Butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS: 1160247-54-0) Structure: Methyl at position 5 and amino at position 3. Molecular Formula: C₁₉H₂₈N₂O₂. Molecular Weight: 316.43 g/mol. Data: Purity ≥95%; used in kinase inhibitor research .

Heterocyclic Variants

tert-Butyl (R)-3-(2-acetamidopropan-2-yl)-5-methyl-6-(piperidin-1-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

  • Structure : Acetamido and piperidinyl substituents.
  • Data : ¹H NMR (DMSO-d6) δ 7.83 (s, 1H), 7.10 (s, 1H); LRMS-ESI m/z 484.5 [M+H]⁺.
  • Synthesis : 66.2% yield; used in protease inhibitor development .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound (CAS) Molecular Formula MW (g/mol) Key Substituents Purity Price/Availability
241819-85-2 (Target) C₁₈H₂₁NO₄ 315.37 2',3-dioxo 95% Discontinued
159634-59-0 (3-oxo) C₁₈H₂₃NO₃ 301.39 3-oxo 97% ¥980/g
855849-90-0 (6-chloro-3-oxo) C₁₈H₂₂ClNO₃ 335.83 6-Cl, 3-oxo N/A Available
185527-11-1 (3-amino) C₁₈H₂₆N₂O₂ 302.41 3-NH₂ ≥95% Available

Table 2: Spectroscopic Data Highlights

Compound (CAS) ¹H NMR (δ, Key Signals) IR (cm⁻¹) Applications
Target (241819-85-2) Not reported Not available Intermediate
(R)-Acetamido variant 7.83 (s, 1H), 2.86 (bs, 2H), 1.40 (s, 9H) Not reported Protease inhibitors
(R)-17 129.4 (Carom.), 138.7 (Carom.) (¹³C NMR) 2928 (C-H), 1092 (C-O-C) Chiral synthesis

Key Findings and Implications

  • Electronic Effects: The dioxo groups in the target compound increase electrophilicity compared to mono-oxo analogs, making it reactive in Michael additions or condensations .
  • Substituent Impact: Chlorine or amino groups modulate bioactivity; e.g., the 6-chloro derivative is explored in antimicrobials, while amino variants serve in kinase targeting .
  • Safety Profile : Related spiro compounds exhibit acute toxicity (Category 4) and skin irritation (Category 2), necessitating rigorous handling protocols .

Biological Activity

tert-Butyl 2',3-dioxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS No. 1823835-30-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₁₈H₂₁NO₃
  • Molecular Weight : 315.364 g/mol
  • CAS Number : 1823835-30-8

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound ASW48010
Compound BPC315
Compound CMCF712

The proposed mechanism of action for compounds similar to this compound involves the inhibition of key enzymes involved in cell proliferation and angiogenesis. For instance, thymidine phosphorylase (TP), a target for several anticancer agents, has been identified as a critical factor in tumor growth and metastasis.

Case Studies

  • In Vitro Studies : A study evaluated the effects of derivatives on cancer cell lines SW480 and MCF7. The results demonstrated that modifications to the piperidine ring significantly enhanced antiproliferative activity, suggesting that this compound may follow a similar trend.
  • Docking Studies : Molecular docking studies have indicated that the compound could effectively bind to TP, thus inhibiting its activity. This suggests potential for development as a therapeutic agent targeting angiogenesis in tumors.

Safety and Toxicology

As with many synthetic compounds, understanding the safety profile is crucial. Preliminary safety assessments indicate that while the compound exhibits biological activity, further toxicological studies are necessary to evaluate its safety for therapeutic use.

Table 2: Safety Profile Overview

ParameterValue/Observation
Acute ToxicityNot yet established
Chronic ToxicityUnder investigation
MutagenicityPreliminary studies needed

Q & A

Basic Research Questions

Q. What are the recommended safety precautions when handling tert-Butyl 2',3-dioxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, full-body protective clothing, and safety goggles. Use P95 (US) or P1 (EU) respirators for particulate protection in low-exposure scenarios; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher-risk environments .
  • Ventilation : Ensure adequate fume hood ventilation to minimize aerosol formation. Avoid release into drains or soil .
  • First Aid : For skin contact, wash with soap and water for 15 minutes; for eye exposure, irrigate with water for 15 minutes and seek medical attention .

Q. What synthetic routes are commonly employed for the preparation of tert-Butyl 2',3-dioxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate?

  • Methodological Answer :

  • Key Steps :

Spiroannulation : Use indene and piperidine precursors under acidic or basic conditions to form the spirocyclic core.

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane .

  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Q. How can researchers confirm the structural identity and purity of tert-Butyl 2',3-dioxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate post-synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with literature data to confirm spirocyclic and carbonyl groups.
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% by area) .
  • X-ray Crystallography : Resolve ambiguities in spiro connectivity using SHELXL for refinement .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during the structural elucidation of tert-Butyl 2',3-dioxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate?

  • Methodological Answer :

  • Troubleshooting Workflow :

Cross-Validation : Compare experimental 1H^1H-NMR chemical shifts with density functional theory (DFT)-calculated values.

Crystallographic Refinement : If crystal growth is feasible, use SHELXL to resolve conflicting bond angles or torsional strain .

Mass Spectrometry : Perform HRMS (ESI+) to verify molecular ion peaks (expected [M+H]+^+: ~330–340 m/z) .

Q. What strategies are effective in optimizing the yield of tert-Butyl 2',3-dioxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate when encountering low conversion rates in key synthetic steps?

  • Methodological Answer :

  • Reaction Optimization :

Catalysis Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to accelerate spirocyclization.

Solvent Effects : Replace polar aprotic solvents (DMF) with toluene or THF to reduce side reactions .

Temperature Gradients : Perform microwave-assisted synthesis at 80–100°C to enhance reaction kinetics .

  • Yield Tracking : Monitor intermediates via TLC (silica, UV254) and quantify isolated yields after each step .

Q. What computational methods are suitable for predicting the reactivity and stability of tert-Butyl 2',3-dioxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate under varying experimental conditions?

  • Methodological Answer :

  • In Silico Approaches :

DFT Calculations : Use Gaussian or ORCA to model transition states for spiro ring-opening/closure equilibria.

Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. methanol) to predict solubility trends.

ADMET Prediction : Employ SwissADME or pkCSM to estimate bioavailability and metabolic stability .

Data Contradiction Analysis

Q. How should researchers resolve conflicting toxicity data for tert-Butyl 2',3-dioxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate?

  • Methodological Answer :

  • Data Reconciliation :

Source Evaluation : Prioritize GHS-compliant SDS (e.g., acute toxicity LD₅₀ > 2000 mg/kg in rodents ).

In Vitro Testing : Conduct Ames tests (TA98/TA100 strains) to clarify mutagenicity claims .

Ecotoxicity Assessment : Perform Daphnia magna acute toxicity assays if environmental mobility is suspected .

Ecological and Stability Considerations

Q. What protocols are recommended for assessing the environmental persistence of tert-Butyl 2',3-dioxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate?

  • Methodological Answer :

  • Degradation Studies :

Hydrolytic Stability : Incubate at pH 4, 7, and 9 (37°C, 48h) and monitor decomposition via HPLC.

Photolysis : Expose to UV light (254 nm) and analyze degradation products by LC-MS .

  • Soil Mobility : Use OECD Guideline 121 (column leaching test) to evaluate adsorption coefficients (Kd) .

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